![molecular formula C23H20N4O2S B5599003 4-[(4-biphenylylmethylene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599003.png)
4-[(4-biphenylylmethylene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Description
Synthesis Analysis
The synthesis of this compound typically involves the reaction of thiocarbohydrazide and 3,5-dimethoxy benzoic acid at temperatures above its melting point, followed by treatment with substituted benzaldehydes. This process is a part of the broader synthesis routes for Schiff bases, which are known for their versatility in producing a wide range of derivatives with significant biological activities (Moorthy et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through methods such as X-ray diffraction, showcasing the non-planarity of the compound's structure and highlighting the importance of intermolecular hydrogen bonding in stabilizing the crystal structure (Ünver & Tanak, 2018).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including acylation and alkylation, to produce derivatives with different substituents, affecting their chemical and biological properties. For example, new 1-acylderivatives were synthesized by the acylation of 5-alkylthio derivatives, demonstrating the compound's versatility in chemical synthesis (Labanauskas et al., 2001).
Physical Properties Analysis
The physical properties, including melting temperature and solubility, of related compounds have been studied, with findings indicating that these compounds are crystalline, odorless, insoluble in water, and soluble in organic solvents. These properties are crucial for their potential application in various fields (Aksyonova-Seliuk et al., 2018).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are influenced by the compound's structure and substituents. For instance, studies on similar compounds have highlighted their promising antifungal activity and metabolic stability, suggesting that the chloride and hydroxy phenyl derivatives, in particular, show significant activity against Candida albicans (Moorthy et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-28-20-13-12-19(14-21(20)29-2)22-25-26-23(30)27(22)24-15-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-15H,1-2H3,(H,26,30)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMYSUGOEIYAKT-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol |
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